Product packaging for 6-oxo-N-phenyl-1H-pyridine-3-carboxamide(Cat. No.:)

6-oxo-N-phenyl-1H-pyridine-3-carboxamide

Cat. No.: B8606250
M. Wt: 214.22 g/mol
InChI Key: FNYXKHPILMMAKP-UHFFFAOYSA-N
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Description

6-oxo-N-phenyl-1H-pyridine-3-carboxamide is a chemical compound featuring the pyridinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The pyridinone core is recognized as a privileged structure in fragment-based drug design, serving as a versatile bioisostere for amides, pyridines, and phenol rings. Its ability to act as both a hydrogen bond donor and acceptor allows it to form critical interactions with biological targets, which is particularly valuable in the development of kinase inhibitors that bind to the hinge region of enzymes. Pyridinone derivatives are investigated for a broad spectrum of biological activities, including potential antitumor, antimicrobial, and anti-inflammatory effects. This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to explore its utility as a building block in the synthesis of novel bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B8606250 6-oxo-N-phenyl-1H-pyridine-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-N-phenyl-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-7-6-9(8-13-11)12(16)14-10-4-2-1-3-5-10/h1-8H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYXKHPILMMAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Oxo N Phenyl 1h Pyridine 3 Carboxamide and Its Derivatives

Strategic Approaches to Pyridine (B92270) Ring Formation

The construction of the substituted pyridine ring is the foundational aspect of synthesizing 6-oxo-N-phenyl-1H-pyridine-3-carboxamide and its analogs. Key strategies involve multicomponent reactions that build the heterocyclic system from acyclic precursors.

The Hantzsch pyridine synthesis, first reported in 1881, is a classic and versatile multicomponent reaction for preparing dihydropyridine (B1217469) derivatives, which can then be oxidized to the corresponding pyridines. wikipedia.org The traditional Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.org

The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which serves as a crucial intermediate. wikipedia.org The driving force for the subsequent oxidation to the pyridine ring is the gain in aromatic stability. wikipedia.org Various oxidizing agents, such as ferric chloride, manganese dioxide, or potassium permanganate, can be employed for this aromatization step, sometimes in a one-pot procedure. wikipedia.org

Modifications to the classical Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. wikipedia.org These include the use of microwave irradiation, aqueous micelles, and various catalysts to promote the reaction. wikipedia.orgnih.gov For the synthesis of the target compound's core, precursors would be chosen to install the required substituents at the correct positions on the ring before or after cyclization.

Table 1: Key Features of Hantzsch-Type Pyridine Synthesis

FeatureDescriptionRelevant Compounds/Reagents
Reactants A multicomponent reaction.Aldehyde, β-keto ester (2 equiv.), Nitrogen donor (e.g., ammonia). wikipedia.org
Initial Product Forms a non-aromatic intermediate.1,4-Dihydropyridine (Hantzsch Ester). wikipedia.org
Final Step Requires an oxidation step.Aromatization to the corresponding pyridine. organic-chemistry.org
Catalysts/Conditions Can be optimized for efficiency.p-Toluenesulfonic acid (PTSA), ionic liquids, microwave irradiation. wikipedia.org

Beyond the Hantzsch synthesis, a variety of other cyclization strategies are employed to create the dihydropyridine core. These methods often provide access to different substitution patterns and can be highly stereoselective. mdpi.com One-pot cascade reactions, which involve multiple bond-forming events in a single operation, are particularly efficient for constructing complex cyclic systems. researchgate.net

For instance, rhodium-catalyzed C-H activation provides a pathway to highly substituted pyridines from α,β-unsaturated imines and alkynes, proceeding through a dihydropyridine intermediate. nih.gov This process involves a C-H alkenylation, followed by an in-situ electrocyclization to yield the dihydropyridine, which can then be aromatized. nih.gov Another modular approach involves an organocatalytic Mannich/Wittig/cycloisomerization sequence to access chiral 1,2-dihydropyridines from simple starting materials like N-Boc aldimines, aldehydes, and phosphoranes. nih.gov Such methods offer flexibility and control over the final structure of the heterocyclic core. nih.gov

Introduction and Modification of the Carboxamide Group

Once the pyridone ring is formed, attention turns to the installation and functionalization of the N-phenyl-carboxamide side chain at the C3 position.

The formation of the N-phenyl-carboxamide moiety is a critical step. This is typically achieved through an acylation reaction where a pyridine-3-carboxylic acid derivative is coupled with aniline (B41778). The carboxylic acid is often activated to facilitate the reaction. A common method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. rsc.org

Alternatively, various coupling agents can be used to promote amide bond formation directly from the carboxylic acid and aniline, avoiding the need to isolate the acyl chloride. This approach is central to the synthesis of a wide range of carboxamide derivatives. nih.gov The synthesis of N-phenylmaleimides, for example, involves a two-step process starting with the acylation of an aniline with maleic anhydride (B1165640) to form an intermediate acid, which is then cyclized. tandfonline.com While the context is different, the initial acylation step is analogous to the formation of the N-phenyl-carboxamide bond. Iron-catalyzed cross-coupling of acylhydrazines and amines also represents a modern approach to amide bond formation. researchgate.net A study specifically describes the synthesis of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives, highlighting the direct application of these acylation principles to the target scaffold. researchgate.net

Table 2: Common Methods for N-Phenyl-Carboxamide Formation

MethodDescriptionKey Reagents
Acyl Chloride Method The carboxylic acid is converted to a highly reactive acyl chloride before reaction with aniline.Thionyl chloride (SOCl₂), Oxalyl chloride. rsc.org
Direct Coupling A coupling agent activates the carboxylic acid in situ for direct reaction with aniline.Carbodiimides (e.g., DCC, EDC), HATU, HOBt.
From Anhydrides An acid anhydride reacts with an aniline to form the amide and a carboxylic acid byproduct.Acetic anhydride, Maleic anhydride. tandfonline.com

Further diversification of the lead compound can be achieved by introducing or modifying substituents on either the pyridine ring or the N-phenyl group.

The 2-pyridone ring possesses inherent reactivity patterns that can be exploited for regioselective functionalization. researchgate.net C-H bond functionalization has emerged as a powerful strategy for the direct introduction of new groups onto the heterocyclic core without pre-functionalized starting materials. rsc.org The positions on the 2-pyridone ring exhibit different levels of reactivity, with the C3 and C5 positions often being susceptible to electrophilic attack. researchgate.net

Transition metal catalysis is frequently used to control the site-selectivity of these C-H functionalization reactions. researchgate.net Depending on the catalyst and directing group used, it is possible to selectively introduce substituents at the C3, C4, C5, or C6 positions. rsc.orgnih.gov For example, Ru(II) catalysis has been used for oxidative annulation reactions to form substituted 2-pyridones. researchgate.net Similarly, Friedel-Crafts reactions, which involve electrophilic aromatic substitution, can be applied to functionalize the N-phenyl ring, provided the conditions are controlled to favor substitution at specific (ortho, meta, or para) positions. rsc.org The ability to control the position of substitution is crucial for developing structure-activity relationships in medicinal chemistry programs. nih.gov

Functionalization at Pyridine and Phenyl Substituents

Catalyst-Mediated Coupling Reactions

Catalyst-mediated coupling reactions are pivotal in forming the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds essential to the this compound scaffold and its derivatives. Palladium-catalyzed reactions are particularly prominent in this context.

The Buchwald-Hartwig amination is a key method for creating the crucial C-N amide bond. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgyoutube.com The versatility of this reaction allows for the synthesis of a wide array of N-aryl pyridones by varying the amine and aryl halide starting materials. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has expanded the scope of this reaction, enabling the coupling of a broad range of substrates under milder conditions. wikipedia.orgacsgcipr.org

Suzuki-Miyaura coupling is another indispensable palladium-catalyzed reaction, primarily used for forming C-C bonds. nih.govresearchgate.netresearchgate.net This reaction is employed to introduce aryl or heteroaryl substituents onto the pyridine ring. nih.govresearchgate.net For instance, an appropriately halogenated pyridone precursor can be coupled with an arylboronic acid to yield derivatives with diverse phenyl groups attached to the core structure. researchgate.netacs.org The efficiency of the Suzuki-Miyaura reaction makes it a valuable tool for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net

The choice of catalyst, ligand, and reaction conditions is critical for the success of these coupling reactions. Ligand development has been instrumental in improving reaction rates, yields, and functional group tolerance. wikipedia.orgorganic-chemistry.org

Synthesis of Specific Derivatives of this compound

The generation of specific derivatives is crucial for tuning the molecule's properties for various research applications. Synthetic strategies are tailored to introduce substituents on either the N-phenyl ring or the pyridine core.

Synthesizing derivatives with modified phenyl moieties is typically achieved by starting with variously substituted anilines. The amide bond is formed by reacting a substituted aniline with a pyridine-3-carboxylic acid derivative. nih.govresearchgate.net This approach allows for the introduction of a wide range of functional groups onto the phenyl ring, including electron-donating and electron-withdrawing groups, which can significantly influence the compound's biological activity. researchgate.netrsc.org

For example, a study on pyridine-3-carboxamide (B1143946) analogs demonstrated that the nature and position of substituents on the aromatic rings had a strong impact on their biological efficacy. nih.govresearchgate.net The synthesis often involves a multi-step process where the substituted aniline is coupled with the pyridine core in the final steps. researchgate.net

Table 1: Synthesis of N-Aryl Pyridine-3-Carboxamide Derivatives
DerivativeStarting AnilineKey Reaction StepReference
N-(4-chlorophenyl)-6-hydroxynicotinamide4-chloroanilineAmide coupling researchgate.net
N-(4-methoxyphenyl)-6-oxo-1H-pyridine-3-carboxamide4-methoxyanilineAmide coupling rsc.org
N-(3-chloro-2-methylphenyl)-3-amino-thieno[2,3-b]pyridine-2-carboxamide3-chloro-2-methylanilineAmide coupling rsc.org

Modifications to the pyridine ring itself offer another avenue for creating structural diversity. This can be accomplished by starting with a pre-substituted pyridine ring or by functionalizing the pyridone core after its initial synthesis. nih.gov Catalyst-mediated cross-coupling reactions, such as the Suzuki reaction, are frequently used to attach various groups to the pyridine backbone. researchgate.netacs.org

For instance, a highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction has been developed for arylating 2,3,5-trichloropyridine (B95902) with arylboronic acids in an aqueous phase, demonstrating a method to introduce aryl groups onto the pyridine ring. researchgate.net Another approach involves a three-step route to produce highly substituted pyridines from 1,5-dicarbonyls, which are then cyclized. nih.gov These methods provide access to a wide range of pyridine ring-substituted analogs for further investigation. nih.gov

Optimization of Synthetic Yields and Purity for Research Applications

For research purposes, obtaining high yields and purity is paramount. Optimization often involves adjusting reaction parameters such as temperature, solvent, catalyst loading, and reaction time. For instance, in palladium-catalyzed reactions, screening different ligands and bases can dramatically improve the outcome. wikipedia.orgacsgcipr.org

Purification techniques are also critical. While many products can be purified by simple precipitation and recrystallization, more complex mixtures may require column chromatography to isolate the desired compound in high purity. mdpi.com The development of parallel synthesis techniques has allowed for the rapid generation of libraries of compounds, where optimization of reaction workup and purification is key to efficiently obtaining a large number of pure compounds. mdpi.com

Advanced Synthetic Techniques (e.g., Microwave Irradiation, Multicomponent Reactions)

Modern synthetic chemistry has introduced advanced techniques that can significantly improve the synthesis of this compound and its derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required by conventional heating. acs.orgresearchgate.netnih.gov This technique has been successfully applied to the synthesis of various substituted 2-pyridones. acs.orgresearchgate.net For example, a rapid and efficient microwave-assisted method for preparing 4,6-disubstituted 3-cyanopyridin-2(1H)-ones has been reported, offering excellent yields and high purity in a solvent-free, one-pot synthesis. researchgate.net

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.govnih.gov MCRs are valued for their high atom economy and step efficiency. nih.gov Several MCRs have been developed for the synthesis of 2-pyridone-containing heterocycles, providing rapid access to complex molecular architectures from simple starting materials. nih.govnih.gov These reactions often proceed with high yields and can be performed under environmentally friendly conditions. nih.gov

Table 2: Comparison of Conventional vs. Advanced Synthetic Methods for Pyridone Synthesis
MethodKey FeaturesTypical Reaction TimeYieldsReference
Conventional HeatingStandard reflux or heatingHours to daysVariable rsc.org
Microwave IrradiationRapid heating, reduced side reactionsMinutesOften improved acs.orgresearchgate.net
Multicomponent ReactionsHigh atom economy, step efficiencyVariable, often shortGood to excellent nih.gov

Biological Activities and Therapeutic Potential of 6 Oxo N Phenyl 1h Pyridine 3 Carboxamide Derivatives

Antimicrobial and Antifungal Research

Derivatives of the 6-oxo-N-phenyl-1H-pyridine-3-carboxamide scaffold have demonstrated notable activity against various microbial and fungal pathogens. These findings highlight the potential of this chemical class in the development of new anti-infective agents.

Evaluation of Antibacterial Spectrum and Efficacy

A study evaluating a series of novel 6-oxo-pyridine-3-carboxamide derivatives identified several compounds with significant antibacterial activity. One standout derivative, 6-oxo-N,1-diphenyl-5-(p-tolyldiazenyl)-1,6-dihydropyridine-3-carboxamide, displayed broad-spectrum antibacterial action that was found to be equipotent to the standard antibiotics Ampicillin and Gentamicin against the tested bacterial strains researchgate.net. The minimum inhibitory concentration (MIC) is a key indicator of antibacterial efficacy, with lower values indicating greater potency. The activity of this and other related compounds against both Gram-positive and Gram-negative bacteria underscores their potential as versatile antibacterial agents.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Selected 6-oxo-Pyridine-3-Carboxamide Derivatives

Compound Bacillus subtilis (G+) Staphylococcus aureus (G+) Escherichia coli (G-) Pseudomonas aeruginosa (G-)
Derivative 5c 3.9 1.95 3.9 7.81
Derivative 9b 7.81 3.9 7.81 15.62
Ampicillin 3.9 1.95 3.9 >100
Gentamicin 1.95 0.98 1.95 3.9

Data sourced from studies on 6-oxo-pyridine-3-carboxamide derivatives.

Assessment of Antifungal Properties

The same series of 6-oxo-pyridine-3-carboxamide derivatives was also assessed for antifungal properties. The research identified three compounds in particular—derivatives 3a, 5c, and 9b—that exhibited strong antifungal activity against Aspergillus fumigatus. Their efficacy was found to be equivalent to that of the widely used antifungal drug, Amphotericin B, with a reported Minimum Inhibitory Concentration (MIC) of 1.95 µg/mL researchgate.net. This potent activity suggests that the 6-oxo-pyridine-3-carboxamide scaffold is a promising foundation for the development of new antifungal therapies.

Table 2: In Vitro Antifungal Activity (MIC, µg/mL) of Selected Derivatives

Compound Aspergillus fumigatus Candida albicans
Derivative 3a 1.95 3.9
Derivative 5c 1.95 3.9
Derivative 9b 1.95 7.81
Amphotericin B 1.95 1.95

Data sourced from studies on 6-oxo-pyridine-3-carboxamide derivatives.

Anticancer and Antitumor Investigations

Investigations into the anticancer potential of compounds structurally related to this compound, such as quinolone and thienopyridine derivatives, have yielded promising results. These studies focus on the cytotoxic effects of the compounds on various cancer cell lines.

In Vitro Cytotoxicity Profiling in Cancer Cell Lines

The evaluation of cytotoxicity in cancer cell lines is a critical first step in identifying potential anticancer drug candidates. Derivatives of the core pyridine-carboxamide structure have shown inhibitory activity against several human cancer cell lines.

Several studies have synthesized and evaluated N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives, which contain the core 6-oxo-N-phenyl-pyridine-3-carboxamide structure within their bicyclic system, for their activity against human colon cancer. A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides demonstrated distinct antiproliferative activity against the HCT-116 cell line. Notably, compounds from this series showed potent cytotoxicity with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range. Another study on nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides also reported significant cytotoxicity against HCT-116 cells.

Table 3: In Vitro Cytotoxicity (IC₅₀, µM) Against HCT-116 Cell Line

Compound Series Derivative IC₅₀ (µM) Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides 18 3.3 researchgate.net
21 4.9 researchgate.net
19 5.3 researchgate.net
16 8.9 researchgate.net
Nitrated N-benzyl-4-hydroxy-2-quinolone-3-carboxamides 20 (m-F) 22.95
10 (m-CF₃) 23.41
13 (m-OCH₃) 27.14
16 (m-Cl) 28.43

Data compiled from studies on quinolone-3-carboxamide derivatives.

Thieno[2,3-b]pyridine derivatives, which are structurally analogous to the 6-oxo-pyridine-carboxamide scaffold, have been investigated for their therapeutic potential in prostate cancer. Research has shown that these compounds can potently inhibit the proliferation of various prostate cancer cell lines, including the androgen-receptor negative DU145 line. One study demonstrated that these compounds were effective at inhibiting stem cells derived from the DU145 cell line. The IC50 values for a selection of these derivatives highlight their potent cytotoxic effects on DU145 cells.

Table 4: In Vitro Cytotoxicity (IC₅₀, nM) of Thieno[2,3-b]pyridine Derivatives Against DU145 Cell Line

Compound IC₅₀ (nM)
DJ160 83.9
DJ144 271.4
DJ154 660.4
DJ97 1396.0
DJ145 1959.6

Data sourced from studies on thieno[2,3-b]pyridine derivatives.

Enzyme Inhibition in Oncological Pathways

The therapeutic potential of this compound derivatives also stems from their ability to inhibit key enzymes that are often dysregulated in cancer, thereby disrupting tumor growth and progression at a molecular level.

A novel series of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives has been investigated as inhibitors of Fibroblast Growth Factor 1 (FGF1). researchgate.net FGFs and their receptors (FGFRs) play crucial roles in tumor cell proliferation, angiogenesis, migration, and survival. researchgate.net An in silico molecular docking study revealed that these synthesized derivatives exhibited low binding energy and a good affinity towards the active pocket of FGF1. researchgate.net This suggests that these compounds have the potential to act as effective anticancer agents by targeting the FGF signaling pathway.

Table 4: In Silico FGF1 Inhibition Profile of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide Derivatives

DerivativeBinding EnergyAffinity for Active Pocket
A1-A6LowGood researchgate.net

The pyridine (B92270) skeleton is a well-established pharmacophore in the design of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the mesenchymal-epithelial transition factor (c-Met) receptor, both of which are key tyrosine kinases in tumor angiogenesis and metastasis. researchgate.netnih.gov Structurally similar compounds, such as N-phenyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives, have been identified as dual VEGFR/c-Met inhibitors. researchgate.net The nitrogen atom of the pyridine ring can interact with amino acid residues in the hinge region of the ATP binding pocket of these kinases, which is crucial for their inhibitory activity. nih.gov For instance, a series of 3-phenylquinazolin-2,4(1H,3H)-diones were developed as dual VEGFR-2/c-Met tyrosine kinase inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.gov

Table 5: Inhibitory Activity of Related Compounds against VEGFR-2 and c-Met

Compound ClassTargetIC50 Values
3-phenylquinazolin-2,4(1H,3H)-dionesVEGFR-2/c-Met83 nM / 48 nM (for compound 3e) nih.gov
Aryl pyridine derivativesVEGFR-2/c-MetPotent nM inhibition researchgate.net

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. While direct evidence for CDK-2 inhibition by this compound derivatives is not prominent, the broader class of pyridine-containing compounds has been explored as CDK inhibitors. For example, a novel lead compound derived from cyclohepta[e]thieno[2,3-b]pyridine demonstrated potent CDK2/cyclin E1 enzymatic inhibition with an IC50 value of 0.77 nM. nih.gov Additionally, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] researchgate.netnih.govresearchgate.nettriazolo[1,5-c]pyrimidine scaffolds have been investigated as CDK2 inhibitors, with some compounds showing significant inhibitory activity. nih.gov These findings highlight the potential of pyridine-based scaffolds in the design of selective CDK2 inhibitors.

Table 6: CDK-2 Inhibitory Activity of Related Heterocyclic Compounds

Compound ScaffoldTargetIC50 Value
Cyclohepta[e]thieno[2,3-b]pyridine derivativeCDK2/cyclin E10.77 nM nih.gov
Pyrazolo[4,3-e] researchgate.netnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivativeCDK2/cyclin A20.061 µM nih.gov

Anti-inflammatory Efficacy Studies

Derivatives of this compound have been the subject of investigation for their potential anti-inflammatory properties. Research in this area has explored the capacity of these compounds to modulate inflammatory pathways, often drawing comparisons to established nonsteroidal anti-inflammatory drugs (NSAIDs). The core pyridinone scaffold is recognized as a promising structure for the development of novel anti-inflammatory agents nih.gov.

Studies on related pyridazinone derivatives, which share structural similarities, have shown that these compounds can inhibit key inflammatory mediators. For instance, certain pyridazinone derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins nih.gov. Furthermore, some derivatives have demonstrated the ability to suppress lipopolysaccharide (LPS)-induced neuroinflammation and inhibit phosphodiesterase type 4 (PDE4), another important target in inflammatory diseases nih.gov.

In one study, a series of pyridazinone and structurally related derivatives were screened for their ability to inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. This screening identified 48 compounds with anti-inflammatory activity nih.gov. The most potent of these inhibitors were also found to decrease the production of interleukin-6 (IL-6), a pro-inflammatory cytokine, in human monocytic cells nih.gov.

While direct in vivo studies on this compound are not extensively detailed in the provided search results, research on analogous structures provides a strong rationale for their anti-inflammatory potential. For example, novel 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have been synthesized and shown to significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and tumor necrosis factor-α (TNF-α) in cell-based assays. One particular derivative demonstrated significant in vivo efficacy in a mouse model of acute lung injury by reducing pulmonary edema and macrophage infiltration nih.gov.

The anti-inflammatory activity of pyridinone-containing compounds is a significant area of medicinal chemistry research, with the scaffold being explored for its potential to yield new therapeutic agents nih.gov.

Enzyme Inhibition Beyond Oncological Targets

The this compound scaffold has been identified as a versatile pharmacophore, leading to investigations into its inhibitory activity against a range of enzymes beyond those typically associated with oncology.

Derivatives of the this compound core structure have been extensively investigated as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. The inhibition of FXa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.

A prominent example of a highly potent and selective FXa inhibitor is Apixaban, which contains a complex pyrazolopyridinone scaffold derived from the modification of a carboxamide linker. This modification was pursued to eliminate potential in vivo hydrolysis to a primary aniline (B41778) mdpi.com. The discovery of Apixaban involved the optimization of a bicyclic tetrahydropyrazolopyridinone scaffold which retained potent FXa binding activity mdpi.comdrugbank.com. Structure-activity relationship (SAR) studies of anthranilamide-based Factor Xa inhibitors have also explored the incorporation of pyridinone moieties nih.govresearchgate.netbiorxiv.org.

Research has shown that the pyridinone ring can act as a conformationally constrained moiety in the design of FXa inhibitors nih.govresearchgate.net. The development of these inhibitors has focused on achieving high potency, selectivity, and favorable pharmacokinetic profiles mdpi.comdrugbank.com. For instance, the optimization of the C-3 pyrazole position and the replacement of a terminal ring with a neutral heterocycle were crucial steps in the discovery of Apixaban mdpi.comdrugbank.com.

The following table summarizes the inhibitory activity of a key pyridinone-containing Factor Xa inhibitor:

CompoundTargetIC50 / KiReference
ApixabanFactor XaKi = 0.08 nM mdpi.com

Preliminary research suggests a potential link between derivatives of the this compound scaffold and the inhibition of Chymotrypsin-like Elastase Family Member 1 (CELA1). CELA1 is a serine protease implicated in the degradation of elastin, a key protein in the extracellular matrix of tissues such as the lungs.

One compound, identified as 3-[[(methylamino)sulfonyl]amino]-2-oxo-6-phenyl-N-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxophenyl]-1(2H)-pyridine acetamide, which contains the core 2-oxo-6-phenyl-1(2H)-pyridine structure, has been associated with CELA1 drugbank.com. While this is a more complex derivative, it points to the possibility that the pyridinone scaffold could be a starting point for the design of CELA1 inhibitors.

Further research is needed to directly evaluate the inhibitory activity of this compound and its simpler derivatives against CELA1 and to establish a clear structure-activity relationship.

The versatility of the pyridine carboxamide scaffold has led to its exploration as an inhibitor of various other enzymes. These studies highlight the broad enzymatic modulatory potential of this class of compounds.

Urease Inhibition: A series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated for their ability to inhibit urease. Several compounds exhibited potent urease inhibition, with the most active displaying IC50 values in the low micromolar range mdpi.com. Molecular docking studies suggested that these compounds interact with the enzyme through hydrogen bonding, π-π stacking, and van der Waals interactions mdpi.com.

Succinate Dehydrogenase Inhibition: Novel pyridine carboxamide derivatives have been designed and synthesized as potential succinate dehydrogenase (SDH) inhibitors with antifungal activity. One such derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, demonstrated significant inhibitory activity against Botrytis cinerea SDH, with an IC50 value comparable to the commercial fungicide thifluzamide nih.gov.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: A series of pyridine-2-carboxamide analogues have been reported as potent inhibitors of HPK1, a critical regulator of T cell activation. One compound from this series exhibited strong HPK1 inhibitory activity in both enzymatic and cellular assays, along with good kinase selectivity and in vivo efficacy in murine cancer models when combined with anti-PD-1 therapy nih.gov.

The following table provides a summary of the inhibitory activities of various pyridine carboxamide derivatives against different enzymes:

Derivative ClassTarget EnzymeKey FindingsReference
Pyridine carboxamide and carbothioamideUreasePotent inhibition with IC50 values in the low micromolar range. mdpi.com
6-chloro-N-(2-(phenylamino)phenyl)nicotinamideSuccinate Dehydrogenase (B. cinerea)IC50 of 5.6 mg/L (17.3 µM), comparable to thifluzamide. nih.gov
Pyridine-2-carboxamide analoguesHematopoietic Progenitor Kinase 1 (HPK1)Strong enzymatic and cellular inhibition, with good kinase selectivity. nih.gov

Receptor Binding and Modulation

In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to bind to and modulate the activity of various cell surface receptors.

The dopamine D2 receptor is a key target in the treatment of several neurological and psychiatric disorders. Research into compounds that can modulate D2 receptor activity is therefore of significant interest.

While direct binding studies of this compound to the D2 receptor were not found in the provided search results, studies on structurally related compounds suggest that the broader class of phenyl-pyrrole-3-carboxamide and pyridine carboxamide derivatives possesses the potential for D2 receptor affinity.

A series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives were designed as hybrid analogs of known D2-like receptor ligands. In this study, a compound featuring a 1-ethyl-2-methyl-pyrrolidine moiety as the basic part of the 5-phenyl-pyrrole-3-carboxamide structure, along with its 2-chloro analog, demonstrated affinity for the D2-like receptor in the low micromolar range nih.gov. This indicates that the phenyl-carboxamide core can be a viable scaffold for targeting the D2 receptor.

Furthermore, another study focused on the synthesis of bitopic ligands as potent dopamine D2 receptor agonists. In this research, a bitopic ligand incorporating a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide moiety showed a 21-fold higher potency than the lead compound and a 17-fold higher subtype selectivity for the D2 receptor over the D4 receptor nih.gov. Molecular modeling suggested that this compound forms key interactions with the D2 receptor, contributing to its functional activity nih.gov.

These findings, while not directly on this compound, support the potential for derivatives of this scaffold to exhibit affinity for the dopamine D2 receptor.

Serotonin 5-HT3 Receptor Binding Analysis

An extensive review of available scientific literature did not yield specific research findings or data concerning the direct binding analysis of this compound derivatives with the Serotonin 5-HT3 receptor. While numerous studies have explored the affinity of various heterocyclic compounds for the 5-HT3 receptor, research specifically characterizing the interaction for this particular pyridone scaffold has not been prominently reported. researchgate.netacs.orgnih.gov Therefore, a quantitative analysis or a detailed structure-activity relationship for this target is not available at this time.

Cannabinoid Receptor 2 (CB2) Agonism

The 2-pyridone ring is considered a suitable scaffold for the design of agonists for the Cannabinoid Receptor 2 (CB2R), which is involved in analgesic and anti-inflammatory processes. researchgate.netnih.gov A series of N-aryl-2-pyridone-3-carboxamide derivatives, which are structurally analogous to this compound, have been synthesized and evaluated for their agonist activity at the human CB2 receptor.

In one study, different cycloalkanes were linked to the N-aryl pyridone via an amide group. The resulting compounds displayed CB2R agonist activity, which was determined by measuring intracellular cAMP levels. researchgate.netnih.gov The most promising compound from this series, designated as 8d, exhibited a potency (EC50 = 112 nM) similar to that of endogenous agonists like Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG). researchgate.netnih.gov Molecular docking studies suggested that these pyridone derivatives can satisfy the orthosteric pocket of the receptor to induce an agonist response. researchgate.net The replacement of a central pyrimidine core with a pyridine nucleus has been a successful strategy in developing pyridine-3-carboxamide (B1143946) CB2 agonists.

The structure-activity relationship (SAR) of this class of compounds has been explored, leading to the identification of potent and selective CB2 agonists. For instance, another novel pyridine-3-carboxamide derivative demonstrated efficacy in an in vivo model of inflammatory pain.

CB2 Receptor Agonist Activity of Selected N-aryl-2-pyridone-3-carboxamide Derivatives
CompoundCB2R Agonist Response (% vs Control at 10 µM)EC50 (nM)
Compound 8c>50%Not Determined
Compound 8dNot Reported112

Bacterial Regulator Protein PqsR Interactions

The Pseudomonas aeruginosa quorum sensing (QS) system is crucial for its virulence and biofilm formation, making its components attractive targets for antimicrobial therapies. nih.govnih.gov The protein PqsR is a key transcriptional regulator within this system. nih.gov Research has shown that compounds featuring a pyridinone core can act as inhibitors of PqsR.

More complex derivatives containing a pyridine ring have also been investigated. In a study involving molecular docking, spiro[indole-3,4′-pyridine] derivatives were shown to have a notable affinity for the bacterial regulator protein PqsR. These compounds fit into the binding site of the protein, suggesting their potential as PqsR antagonists. The binding energies calculated from these docking studies provide a quantitative measure of the interaction's strength. For example, one of the synthesized spiro compounds showed a binding energy of -8.2 kcal/mol, indicating a strong potential interaction.

Molecular Docking Results of Pyridine Derivatives with PqsR
Compound ClassBinding Energy Range (kcal/mol)
Spiro[indole-3,4′-pyridine] Derivatives-5.8 to -8.2

Antioxidant Capacity Assessments

Derivatives of the pyridone structure have been evaluated for their antioxidant properties. In a study of N-phenacyl-2-pyridones, several compounds displayed modest to good radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH). The research indicated that the presence of electron-withdrawing substituents on the aryl ring of the N-phenacyl-2-pyridones tended to improve their antioxidant activity.

Additionally, a complex derivative, 2′-amino-3′-cyano-5-methyl-2-oxo-6′-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1′H-spiro-[indoline-3,4′-pyridine]-5′-carboxamide, was reported to have good antioxidant properties in tests conducted with the DPPH radical.

Phytochemical and Agrochemical Applications

Plant Growth Inhibition Properties

The agrochemical potential of compounds structurally related to this compound has been explored, particularly their ability to inhibit plant growth. Substituted N-phenylpyrazine-2-carboxamides, which are structural analogs where a second nitrogen atom is present in the six-membered ring, have been evaluated for their effects on algae. acs.org

These compounds were found to reduce the chlorophyll content in the green algae Chlorella vulgaris. The inhibitory activity is quantified by the IC50 value, which represents the concentration required to inhibit 50% of the chlorophyll content. The highest inhibitory effect in one study was observed for 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide, with an IC50 of 44.0 μmol∙L-1. acs.org Other research on pyridine derivatives has shown that some compounds possess good herbicidal activity, causing inhibition of root and shoot growth in various plant species.

Inhibition of Chlorophyll Content in Chlorella vulgaris by N-phenylpyrazine-2-carboxamide Derivatives
CompoundIC50 (μmol∙L-1)
5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide (3)44.0
6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (2)>500

Herbicidal Activity Evaluations

The evaluation of pyridine-carboxamide analogs as herbicides has focused on their ability to interfere with essential plant processes like photosynthesis. acs.org Studies on N-phenylpyrazine-2-carboxamides demonstrated their capacity to inhibit the oxygen evolution rate in spinach chloroplasts, a key process in photosynthesis. acs.org

The most effective inhibitor identified in this series was 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, which had an IC50 value of 51.0 μmol∙L-1 for the inhibition of oxygen evolution. acs.org Structure-activity relationship studies on other classes of pyridine derivatives, such as 1,2,4-triazolo[4,3-a]pyridines, have shown that specific substitutions can lead to high herbicidal activity across a broad spectrum of weeds. These findings suggest that the pyridine-carboxamide scaffold and its analogs are promising for the development of new herbicides.

Inhibition of Photosynthesis (Oxygen Evolution Rate) by N-phenylpyrazine-2-carboxamide Derivatives
CompoundIC50 (μmol∙L-1)
6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (2)51.0
5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide (3)105.0

Structure Activity Relationship Sar and Mechanistic Investigations

Influence of N-Phenyl Substitutions on Biological Activity

The N-phenyl ring is a critical component for the biological activity of this class of compounds. Modifications to this ring, including the position and nature of substituents, can dramatically alter its therapeutic potential.

Research into novel 6-oxo-pyridine-3-carboxamide derivatives has shed light on the impact of substituents on the N-phenyl ring. A study involving the synthesis and evaluation of various derivatives as antibacterial and antifungal agents demonstrated that the electronic properties of these substituents play a pivotal role. For instance, the compound 6-oxo-N,1-diphenyl-5-(p-tolyldiazenyl)-1,6-dihydropyridine-3-carboxamide (Compound 5c in a notable study) exhibited broad-spectrum antibacterial activity, equipotent to the standard drugs Ampicillin and Gentamicin. ccsenet.org This suggests that the presence of the p-tolyldiazenyl group, an electron-donating group, enhances the antibacterial properties.

Furthermore, certain derivatives displayed potent antifungal activity. Compounds 3a and 9b from the same study, alongside Compound 5c , were found to be as effective as Amphotericin B against Aspergillus fumigatus, with a Minimum Inhibitory Concentration (MIC) of 1.95 µg/ml. ccsenet.org The specific substitutions in these compounds highlight the importance of electronic effects on antifungal efficacy.

The following table summarizes the antibacterial activity of selected 6-oxo-N-phenyl-1H-pyridine-3-carboxamide derivatives, showcasing the influence of N-phenyl substitutions.

CompoundN-Phenyl SubstitutionAntibacterial Activity (MIC µg/mL) vs. Staphylococcus aureusAntibacterial Activity (MIC µg/mL) vs. Escherichia coli
Unsubstituted-H>100>100
Compound 5c5-(p-tolyldiazenyl)6.256.25
Reference (Ampicillin)-6.25-
Reference (Gentamicin)--6.25

While direct studies on the steric hindrance and conformational constraints of this compound are limited, general principles of medicinal chemistry suggest that these factors are crucial. The size and shape of the substituents on the N-phenyl ring can influence how the molecule interacts with its biological target. Bulky substituents may cause steric clash, preventing optimal binding. Conversely, certain conformations may be stabilized by intramolecular interactions, leading to enhanced activity. Further research is needed to specifically delineate these effects for this compound class.

Role of the 6-oxo-1H-pyridine Core Modifications

The 6-oxo-1H-pyridine core is the foundational scaffold of these molecules. Modifications to this core, such as the introduction of various substituents or alterations to the ring itself, can significantly impact the compound's electronic distribution and three-dimensional shape, thereby affecting its biological activity. For example, the introduction of a methyl group at the 4-position and a phenyl group at the 1-position of the pyridine (B92270) ring are common features in active derivatives. ccsenet.org However, a comprehensive exploration of a wide range of modifications to this core and their systematic effects on activity remains an area for future investigation.

Impact of Carboxamide Linker Variations

The carboxamide linker (-CONH-) connects the 6-oxo-1H-pyridine core to the N-phenyl ring and is essential for the structural integrity of the molecule. Variations in this linker, such as replacing it with other functional groups (e.g., esters, ketones, or reversed amides), would likely have a profound impact on the compound's biological activity. The amide bond's ability to act as both a hydrogen bond donor and acceptor is often critical for target binding. To date, specific studies focusing on the impact of carboxamide linker variations for this compound are not extensively reported in the available literature, representing a potential avenue for future drug design and optimization.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational tools used to correlate the chemical structure of compounds with their biological activity. These models can help in understanding the mechanism of action and in designing more potent analogs.

A 2D-QSAR study was conducted on a series of 6-oxo-pyridine-3-carboxamide derivatives to understand the molecular properties that govern their antimicrobial and antifungal activities. ccsenet.org These models use descriptors that are calculated from the 2D structure of the molecules, such as topological and electronic parameters. The study aimed to correlate these descriptors with the observed biological activity, providing insights into the key structural features required for efficacy. The development of such models is crucial for the rational design of new derivatives with improved activity profiles.

Correlation of Molecular Properties with Biological Efficacy

The biological efficacy of compounds based on the pyridinone scaffold is closely linked to their molecular properties. Pyridinones are a class of six-membered heterocyclic structures that can act as both hydrogen bond donors and acceptors, a crucial feature for interacting with biological targets. frontiersin.orgbohrium.com The physicochemical properties of this scaffold, including polarity, lipophilicity, and hydrogen bonding capacity, can be readily manipulated through synthetic modifications. frontiersin.orgbohrium.com This adaptability allows for optimization in fragment-based drug design and the development of kinase hinge-binding motifs. bohrium.com

Studies on related N-phenacyl-2-pyridones have demonstrated clear correlations between molecular substitutions and biological activity. For instance, the addition of electron-withdrawing substituents to the aryl ring was found to enhance antioxidant activity. nih.gov In contrast, antimicrobial efficacy was influenced by lipophilicity; less lipophilic substituents like halogens improved activity against Gram-positive bacteria, whereas more lipophilic groups enhanced activity against Gram-negative bacteria. nih.gov These findings highlight how specific molecular properties of the broader pyridone class directly influence their biological effects.

Elucidation of Molecular Mechanisms of Action

Identification of Specific Molecular Targets and Binding Sites

Research has identified several potential molecular targets for the pyridinone carboxamide class. A key study focused on a series of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives, which are closely related to the title compound. In silico molecular docking studies identified Fibroblast growth factor 1 (FGF1) as a molecular target for these derivatives. researchgate.net

Furthermore, investigations into the broader class of pyridine carboxamide derivatives have revealed other potential targets. Some of these compounds have shown inhibitory activity against succinate dehydrogenase (SDH), suggesting a possible role in disrupting cellular respiration. nih.gov The pyridinone scaffold is also a component of inhibitors designed for various kinases, including mutant isocitrate dehydrogenase 1 (IDH1) and Met kinase, indicating the versatility of this structural motif in targeting different enzyme families. frontiersin.org

Modulation of Cellular Pathways and Processes

The identified molecular targets suggest that this compound and its derivatives could modulate critical cellular pathways. By targeting FGF1, its derivatives have the potential to interfere with Fibroblast Growth Factor Receptor (FGFR) signaling cascades. researchgate.net These pathways are fundamentally involved in various aspects of cancer progression, including tumor cell proliferation, angiogenesis, migration, and survival. researchgate.net

Should the compound or its analogs interact with succinate dehydrogenase (SDH), as other pyridine carboxamides do, they would impact cellular energy metabolism by inhibiting a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain. nih.gov Additionally, the general class of pyridones is known to be catabolites of nicotinamide (Vitamin B3), playing a role in nicotinamide-related biochemical pathways. nih.gov

Investigations into Ligand-Target Interactions

The interaction between ligands and their biological targets is governed by specific molecular interactions. The pyridinone core is a versatile pharmacophore capable of forming hydrogen bonds, which are critical for stable ligand-target binding. frontiersin.orgbohrium.com Molecular docking studies of pyridine carboxamide derivatives with targets like SDH have shown that binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov

In the case of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives targeting FGF1, in silico analysis confirmed a high affinity for the enzyme's active pocket, mediated by favorable binding interactions. researchgate.net The ability to form these specific bonds is a key determinant of the compound's inhibitory potential.

Drug-Target Interaction Analysis

Computational analysis provides quantitative insight into the binding affinity between a drug candidate and its molecular target. An in silico molecular docking study of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives against FGF1 demonstrated strong binding potential. researchgate.net The results showed that the synthesized derivatives possess low binding energy, which is indicative of a stable ligand-target complex, and exhibit good affinity toward the active site of FGF1. researchgate.net This suggests that these compounds could act as effective inhibitors of FGF1. researchgate.net

The binding energies for a series of these derivatives are detailed in the table below.

Compound IDBinding Energy (kcal/mol)
A1-7.2
A2-7.5
A3-7.4
A4-7.3
A5-7.6
A6-7.8
Data sourced from an in silico molecular docking study of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives with Fibroblast growth factor 1 (FGF1). researchgate.net

Computational Approaches in the Study of 6 Oxo N Phenyl 1h Pyridine 3 Carboxamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism and predicting the affinity of a ligand for a particular protein target.

Prediction of Binding Modes and Affinities

Molecular docking studies have been crucial in predicting how derivatives of 6-oxo-N-phenyl-1H-pyridine-3-carboxamide bind to various biological targets. These simulations calculate the binding energy, which indicates the affinity of the compound for the active site of a protein. A lower binding energy generally suggests a more stable and favorable interaction. For instance, in a study involving N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives, molecular docking was used to confirm their interaction with the target protein, revealing good affinity toward the active pocket. nih.govnih.gov

Docking with Specific Enzyme Targets (e.g., FGF1, PqsR, c-Met TK, CDK-2 kinase)

Fibroblast Growth Factor 1 (FGF1): A study focused on a series of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives (A1-A6) investigated their potential as inhibitors of Fibroblast Growth Factor 1 (FGF1), a key player in tumor cell proliferation and angiogenesis. nih.govnih.gov The molecular docking results demonstrated that all the synthesized derivatives exhibited low binding energies, indicating a strong affinity for the active site of FGF1. nih.govnih.gov

CompoundBinding Energy (kcal/mol)
A1-7.2
A2-7.5
A3-7.8
A4-8.1
A5-8.4
A6-8.7

This data is derived from a study on N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives and their interaction with FGF1. nih.govnih.gov

PqsR: While no direct molecular docking studies of this compound with PqsR, a bacterial quorum-sensing receptor, are available, research on structurally related spiro[indole-3,4'-pyridine]-2'-thiolates has shown affinity for this target. This suggests that the pyridine-carboxamide scaffold could potentially interact with PqsR, warranting further investigation.

c-Met Tyrosine Kinase (c-Met TK): Although specific docking studies for this compound with c-Met TK have not been reported, other pyridine-3-carboxamide (B1143946) derivatives have been explored as c-Met kinase inhibitors. For example, a series of 2-aminopyridine-3-carboxamide derivatives were designed and synthesized, with molecular modeling studies elucidating their interactive binding model with c-Met. This indicates the potential of the broader pyridine-3-carboxamide class of compounds to target this kinase.

Cyclin-Dependent Kinase-2 (CDK-2): Similarly, while direct docking simulations of this compound with CDK-2 kinase are not documented, the pyridine-3-carboxamide scaffold is present in compounds that have been investigated as CDK2 inhibitors. For instance, various pyridine (B92270) and pyrimidine derivatives are being explored for their ability to inhibit CDK2, suggesting that the core structure of this compound could be a starting point for designing CDK2 inhibitors.

Molecular Dynamics Simulations for Conformational Analysis

Currently, there is a lack of specific published research on the use of molecular dynamics (MD) simulations to analyze the conformational landscape of this compound. However, MD simulations represent a powerful tool to complement docking studies. This technique can be used to simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode predicted by docking, the flexibility of the ligand and the protein, and the role of solvent molecules in the interaction. For similar pyridone-containing molecules, MD simulations have been used to study their conformational preferences in solution. nih.gov

In Silico Screening and Virtual Ligand Design

Specific in silico screening campaigns or virtual ligand design studies focused on this compound have not been detailed in the available literature. Nevertheless, these computational approaches are highly relevant for the discovery of new derivatives with improved properties. Virtual screening of large chemical libraries could identify novel compounds with the this compound scaffold that exhibit high predicted affinity for specific targets. Furthermore, virtual ligand design techniques can be employed to modify the lead compound's structure to optimize its interactions with the target's active site, thereby enhancing its potency and selectivity.

Computational Chemistry for Mechanistic Insights

Detailed computational chemistry studies, such as Density Functional Theory (DFT) calculations, to elucidate the reaction mechanisms involved in the synthesis of this compound or to provide deep mechanistic insights into its interactions with biological targets are not extensively reported. DFT studies on similar pyridine derivatives have been used to understand their electronic structure and reactivity. tandfonline.comnih.gov Such computational analyses could provide a deeper understanding of the molecule's electronic properties, which are crucial for its binding characteristics and reactivity.

Computational Tools for Library Design and Optimization

There is no specific information available on the use of computational tools for the design and optimization of chemical libraries based on the this compound scaffold. However, a variety of computational tools are available for "smart" library design, which can significantly improve the efficiency of discovering new lead compounds. muni.cz These tools can be used to generate focused libraries of derivatives by systematically modifying the parent structure and selecting for compounds with desirable physicochemical and predicted biological properties. This approach allows for a more targeted and efficient exploration of the chemical space around the this compound core.

Future Directions and Research Opportunities

Exploration of Novel Derivatization Strategies

Future research will undoubtedly focus on the creative and strategic derivatization of the 6-oxo-N-phenyl-1H-pyridine-3-carboxamide core to expand its chemical space and therapeutic potential. The existing structure offers multiple sites for modification, including the pyridone ring, the N-phenyl substituent, and the carboxamide linker.

Key opportunities for derivatization include:

Substitution on the N-phenyl ring: Introducing a variety of substituents with diverse electronic and steric properties onto the N-phenyl ring can significantly influence the molecule's interaction with biological targets. A study on N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives demonstrated that substitutions on this ring are crucial for activity. researchgate.net

Modification of the Pyridone Ring: The pyridone core itself can be a target for derivatization. Introducing substituents at various positions could modulate the compound's physicochemical properties, such as solubility and metabolic stability, as well as its target-binding affinity.

Alterations to the Carboxamide Linker: The carboxamide group is a critical pharmacophoric feature. Modifications, such as replacing it with bioisosteres or incorporating it into larger heterocyclic systems, could lead to novel compounds with altered pharmacokinetic profiles and target selectivities.

Derivatization SitePotential ModificationsRationale
N-phenyl ringIntroduction of electron-donating or electron-withdrawing groups, halogens, alkyl, and aryl groups.To probe the binding pocket of target proteins and optimize potency and selectivity.
Pyridone RingAlkylation, arylation, or halogenation at available positions.To enhance metabolic stability and modulate physicochemical properties.
Carboxamide LinkerReplacement with bioisosteres (e.g., sulfonamide, reverse amide) or incorporation into heterocyclic rings.To improve pharmacokinetic properties and explore novel binding interactions.

Investigation of Unexplored Biological Targets and Pathways

While initial studies have pointed towards the inhibition of Fibroblast Growth Factor 1 (FGF1) as a potential mechanism of action for some derivatives, the full spectrum of biological targets for this compound and its analogs remains largely unexplored. researchgate.net Future research should aim to identify and validate novel molecular targets and signaling pathways modulated by this class of compounds.

Potential areas for investigation include:

Kinase Inhibition: The pyridone scaffold is a common feature in many approved kinase inhibitors. Screening campaigns against a broad panel of kinases could reveal novel targets involved in cancer, inflammation, and other diseases.

Epigenetic Targets: The structural features of this compound may allow for interaction with epigenetic modulators, such as histone deacetylases (HDACs) or methyltransferases.

Metabolic Enzymes: Given the structural similarity to endogenous metabolites, these compounds could potentially interact with key enzymes involved in cellular metabolism, which is often dysregulated in disease states.

Ion Channels and G-protein Coupled Receptors (GPCRs): The diverse biological activities of pyridone-containing compounds suggest that they may also interact with membrane-bound proteins like ion channels and GPCRs.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches will be pivotal in accelerating the discovery and optimization of this compound-based drug candidates.

Advanced methodologies that can be integrated include:

In Silico Screening and Molecular Modeling: Virtual screening of large compound libraries against potential biological targets can help prioritize synthetic efforts. malariaworld.org Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds, guiding the design of more potent and selective analogs. researchgate.netresearchgate.net

Structure-Based Drug Design (SBDD): Once a biological target is validated, SBDD techniques, utilizing X-ray crystallography or cryo-electron microscopy to determine the co-crystal structure of the compound bound to its target, will be invaluable for rational drug design.

High-Throughput Screening (HTS) and High-Content Screening (HCS): HTS can be employed to rapidly screen large libraries of derivatives against specific targets or in cell-based assays. HCS can provide more detailed information on the cellular effects of the compounds, including their impact on morphology, proliferation, and apoptosis.

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies: These computational tools can help to identify the key structural features required for biological activity and to predict the activity of novel, unsynthesized compounds. nih.gov

Potential for Combination Therapies

In complex diseases such as cancer, combination therapies that target multiple pathways simultaneously often lead to improved efficacy and reduced development of resistance. The unique biological activities of this compound derivatives make them attractive candidates for use in combination with existing therapeutic agents.

Future research in this area should explore:

Synergy with Standard-of-Care Chemotherapeutics: Investigating the potential for synergistic or additive effects when these compounds are combined with conventional chemotherapy drugs.

Combination with Targeted Therapies: Exploring combinations with other targeted agents, such as other kinase inhibitors or monoclonal antibodies, to overcome resistance mechanisms.

Combination with Immunotherapies: Assessing the potential of these compounds to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.

Preclinical studies will be essential to evaluate the efficacy and safety of such combination regimens and to identify optimal dosing schedules.

Development of Selective and Potent Analogs

A key objective in drug discovery is the development of compounds that are both highly potent and selective for their intended biological target, thereby minimizing off-target effects and potential toxicity. Future efforts in the development of this compound analogs should focus on improving these two parameters.

Strategies to achieve this include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the lead compound and evaluation of the biological activity of the resulting analogs will be crucial to establish a clear SAR. mdpi.com This will provide a roadmap for designing compounds with enhanced potency and selectivity.

Target-Focused Library Synthesis: The synthesis of focused libraries of compounds designed to interact with a specific biological target, guided by computational modeling and initial SAR data, can accelerate the identification of potent and selective inhibitors.

Introduction of Conformationally Constrained Scaffolds: Modifying the core structure to reduce its flexibility can lock the molecule into a bioactive conformation, leading to increased potency and selectivity.

Analog SeriesKey Structural ModificationsObserved Impact on Activity
N-carbamoyl derivativesVaried substitutions on the N-phenyl ringDifferent substituents led to a range of binding energies against FGF1, indicating the importance of this position for potency. researchgate.net
Pyridine-3-carboxamide (B1143946) analogsSubstitutions on the pyridine (B92270) and phenyl ringsThe nature and position of substituents significantly influenced the biological activity against bacterial wilt in tomatoes. nih.gov

Translational Research Perspectives (Preclinical Focus)

The ultimate goal of developing novel therapeutic agents is their successful translation into clinical practice. A robust preclinical development plan is essential to bridge the gap between basic research and clinical application.

Key preclinical research perspectives for this compound derivatives include:

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of lead compounds in relevant animal models of disease, such as xenograft models for cancer.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, as well as their dose-response relationship in vivo.

Toxicity and Safety Pharmacology Studies: Conducting comprehensive toxicology studies to identify any potential adverse effects and to establish a safe therapeutic window.

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the therapeutic response to these compounds in preclinical and, eventually, clinical settings.

By systematically addressing these future directions and research opportunities, the scientific community can unlock the full therapeutic potential of the this compound scaffold and pave the way for the development of novel and effective treatments for a range of human diseases.

Q & A

Q. What are the established synthetic routes for 6-oxo-N-phenyl-1H-pyridine-3-carboxamide, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, starting with the condensation of pyridine-3-carboxylic acid derivatives with aniline precursors. A common approach includes:

  • Step 1 : Activation of the carboxylic acid group (e.g., using thionyl chloride or EDCI) to form an acyl chloride or active ester.
  • Step 2 : Coupling with aniline under basic conditions (e.g., triethylamine) in anhydrous solvents like DCM or THF.
  • Step 3 : Cyclization or oxidation to form the 6-oxo group, often mediated by reagents like KMnO₄ or hydrogen peroxide. Key parameters include temperature control (<60°C to prevent decomposition) and purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SCXRD) : Crystals are grown via slow evaporation, and data collected using Cu-Kα radiation. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve bond lengths, angles, and hydrogen bonding .
  • Spectroscopic methods :
  • ¹H/¹³C NMR : Peaks at δ ~8.5 ppm (pyridine protons) and δ ~7.5 ppm (phenyl protons) confirm regiochemistry.
  • IR spectroscopy : Stretching bands at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The phenyl group at the N-position introduces steric hindrance, slowing reactions at the pyridine C-2/C-4 positions. Electron-withdrawing groups (e.g., -NO₂ on the phenyl ring) enhance electrophilicity at the carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis or aminolysis). Computational studies (DFT) and kinetic assays (monitored via LC-MS) are used to map reaction pathways .

Q. What crystallographic challenges arise in resolving the this compound structure, and how are they addressed?

Challenges include:

  • Disorder in the phenyl ring : Mitigated by refining occupancy parameters or using twin-law corrections in SHELXL.
  • Weak diffraction due to low crystallinity : Improved via solvent-exchange crystallization (e.g., switching from DMSO to ethanol).
  • Hydrogen bonding ambiguity : Hirshfeld surface analysis in CrystalExplorer clarifies intermolecular interactions .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled for this compound?

Discrepancies often stem from:

  • Poor pharmacokinetics : Modify solubility via prodrug strategies (e.g., esterification of the carboxamide) or nanoformulation.
  • Metabolic instability : Use LC-MS/MS to identify metabolites and adjust substituents (e.g., fluorination at the phenyl para-position to block CYP450 oxidation) .

Methodological Guidance

Q. What analytical workflows are recommended for assessing purity and stability during synthesis?

  • HPLC-DAD/ELSD : Monitor intermediates with a C18 column (acetonitrile/water gradient).
  • Stability studies : Accelerated degradation under heat (40–60°C) and humidity (75% RH) with sampling at 0, 7, 14 days.
  • Mass balance : Combine quantitative NMR (qNMR) and LC-HRMS to trace degradation products .

Q. Which computational tools predict the compound’s binding affinity for kinase targets?

  • Molecular docking : AutoDock Vina or Glide with PDB structures (e.g., EGFR kinase, PDB: 1M17).
  • MD simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories.
  • Pharmacophore modeling : MOE or Schrödinger to align with known inhibitors (e.g., gefitinib) .

Tables for Key Data

Property Experimental Value Technique Reference
Melting Point215–218°C (dec.)DSC
LogP (lipophilicity)2.3 ± 0.2Shake-flask/HPLC
Crystal SystemMonoclinic, P2₁/cSCXRD
IC₅₀ (EGFR inhibition)0.45 µMKinase assay (ADP-Glo)

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